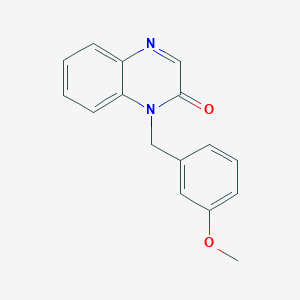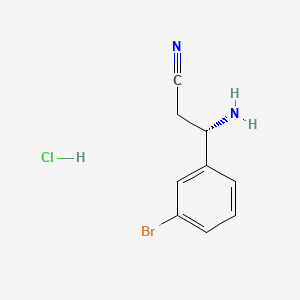
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride is an organic compound with the molecular formula C9H10BrN2·HCl. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a bromophenyl group, an amino group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent reduction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bromination of a phenylpropane derivative.
- Nitration to introduce the nitrile group.
- Reduction to convert the nitro group to an amino group.
- Formation of the hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and boron reagents are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propanenitrile: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-phenylpropanenitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-(4-Bromophenyl)propanenitrile: The bromine atom is in a different position, which can influence its chemical behavior.
Uniqueness
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride is unique due to the presence of both the amino and bromophenyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrClN2 |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,6,9H,4,12H2;1H/t9-;/m0./s1 |
InChI Key |
OJONPJUUFAFWLN-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC#N)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


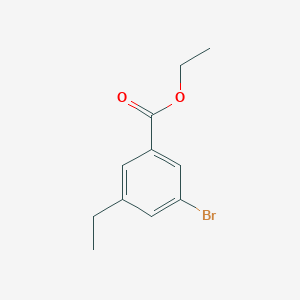

![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
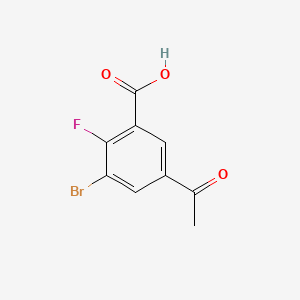
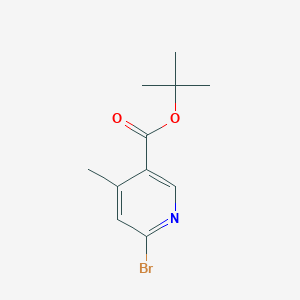
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025652.png)

![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)
